molecular formula C7H14N2O3 B13760851 N-Butyl-N-(acetoxymethyl)nitrosamine CAS No. 56986-36-8

N-Butyl-N-(acetoxymethyl)nitrosamine

Cat. No.: B13760851
CAS No.: 56986-36-8
M. Wt: 174.20 g/mol
InChI Key: YMUAXKYTHNCMAS-UHFFFAOYSA-N
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Description

[Butyl(nitroso)amino]methyl acetate is a chemical compound with the molecular formula C7H14N2O3 It is known for its unique structure, which includes a nitroso group attached to a butyl chain and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [butyl(nitroso)amino]methyl acetate typically involves the reaction of butylamine with nitrous acid to form the nitroso derivative, followed by esterification with acetic acid or its derivatives . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product without side reactions.

Industrial Production Methods

Industrial production methods for [butyl(nitroso)amino]methyl acetate may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of supercritical fluid technology has also been explored to enhance the efficiency and environmental friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[Butyl(nitroso)amino]methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include nitro compounds, primary amines, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[Butyl(nitroso)amino]methyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [butyl(nitroso)amino]methyl acetate involves its interaction with molecular targets through the nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The acetate ester moiety can also participate in hydrolysis reactions, releasing the active nitroso compound .

Comparison with Similar Compounds

Similar Compounds

    N-Nitroso-N-methylurea: Similar nitroso group but different functional groups.

    N-Nitrosodimethylamine: Contains a nitroso group attached to a dimethylamine.

    N-Nitrosopyrrolidine: A cyclic compound with a nitroso group.

Uniqueness

[Butyl(nitroso)amino]methyl acetate is unique due to its combination of a butyl chain, nitroso group, and acetate ester.

Properties

CAS No.

56986-36-8

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

[butyl(nitroso)amino]methyl acetate

InChI

InChI=1S/C7H14N2O3/c1-3-4-5-9(8-11)6-12-7(2)10/h3-6H2,1-2H3

InChI Key

YMUAXKYTHNCMAS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(COC(=O)C)N=O

Origin of Product

United States

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